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Compound of Interest

Compound Name: Lesogaberan hydrochloride

Cat. No.: B10828281

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Lesogaberan (AZD3355) and
Arbaclofen Placarbil (XP19986), two investigational drugs that were evaluated for the treatment
of gastroesophageal reflux disease (GERD). Both agents function as agonists of the y-
aminobutyric acid type B (GABA-B) receptor, a key target for reducing the frequency of
transient lower esophageal sphincter relaxations (TLESRs), the primary mechanism underlying
GERD. Despite a sound mechanistic rationale, both candidates were ultimately discontinued
for the GERD indication after clinical trials yielded insufficient efficacy.

This analysis synthesizes their mechanisms, pharmacokinetic profiles, clinical trial outcomes,
and safety data to provide a comprehensive overview for research and development
professionals.

Mechanism of Action: Targeting the GABA-B
Receptor

Both Lesogaberan and Arbaclofen Placarbil are selective GABA-B receptor agonists.[1][2] The
activation of GABA-B receptors, which are G-protein coupled receptors located on neurons
innervating the lower esophageal sphincter (LES), leads to an inhibitory effect. This inhibition
reduces the frequency of TLESRs, thereby decreasing the number of reflux events.[3][4]
Lesogaberan is a direct-acting agonist, whereas Arbaclofen Placarbil is a prodrug of R-
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baclofen, the pharmacologically active enantiomer of baclofen.[2][5][6] This prodrug design was
intended to improve the pharmacokinetic profile and allow for sustained release.[7][8]

Signaling Pathway and Prodrug Activation

The diagram below illustrates the common signaling pathway initiated by GABA-B receptor
activation. A second diagram details the metabolic activation of Arbaclofen Placarbil into its
active form, R-baclofen.
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Caption: GABA-B receptor activation pathway leading to neuronal inhibition.
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Caption: Bioactivation of Arbaclofen Placarbil to its active form, R-baclofen.

Comparative Pharmacokinetics

A key distinction between the two compounds lies in their pharmacokinetic profiles. Arbaclofen
Placarbil was engineered as a prodrug to be absorbed along the entire intestine via the
monocarboxylate type 1 transporter (MCT1), overcoming the narrow absorption window of
baclofen itself.[7][8] Lesogaberan, conversely, is rapidly absorbed with a primary metabolic
route of elimination.[9]
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Arbaclofen Placarbil

Parameter Lesogaberan (AZD3355)
(XP19986)
Drug Type Active GABA-B agonist Prodrug of R-baclofen
Designed for absorption
) Rapidly and extensively throughout the intestine via
Absorption

absorbed from the Gl tract.[9]

passive and active transport
(MCT1).[7][8]

Time to Cmax

~1-2 hours.[9]

Sustained release profile, less
fluctuation in plasma levels

compared to baclofen.[7][10]

Designed for more sustained

Half-life ~11-13 hours.[9] exposure compared to
immediate-release baclofen.[7]
Rapidly and efficiently
_ Major elimination pathway is converted to R-baclofen by
Metabolism ) o
metabolism.[9] carboxylesterases in tissues
and blood.[8][11]
) The active metabolite, R-
~84% of the dose excreted in o
) ) baclofen, is primarily
Excretion urine as parent compound or

metabolites.[9]

eliminated unchanged by the
kidneys (>80%).[12]

Clinical Efficacy in GERD

Both drugs were primarily evaluated as add-on therapies for patients with persistent GERD

symptoms despite treatment with proton pump inhibitors (PPIs). In clinical trials, both showed

some evidence of reducing reflux events but failed to achieve primary endpoints for symptom

improvement consistently, leading to the cessation of their development for GERD.[3][4][13]
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Trial | Study

Drug & Dose

Key Efficacy Outcomes

Lesogaberan

Phase IIb (NCT01005251)[3]

60, 120, 180, 240 mg BID +
PPI

- Primary endpoint: Response
rate (=3 additional days/week
with not more than mild
symptoms). - Placebo: 17.9% -
240 mg BID: 26.2%
(Statistically significant vs.
placebo, p<0.1). - Absolute
increases in responders were
low.[3]

Mechanistic Study[14]

65 mg BID + PPI

- Reduced postprandial
TLESRSs by 25% vs. placebo. -
Increased LES pressure by
28% vs. placebo. - Reduced
postprandial reflux episodes by
47% vs. placebo.[15]

Arbaclofen Placarbil

Phase Il (NCT00978016)[13]

20/40 mg QD or 20/30 mg BID
+ PPI

- Primary analysis showed no
significant difference from
placebo in reducing weekly
heartburn events.[13][16] -
Post-hoc analyses suggested
a potential response in
subjects with more moderate

to severe symptoms.[13]

Mechanistic Study[17]

Single Doses (up to 60 mg)

- Significantly reduced the total
number of reflux episodes over
12 hours by 17% compared
with placebo.[17]

Safety and Tolerability Profile
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Both drugs were generally reported as well-tolerated in clinical studies, though specific adverse

events were noted for each.

Adverse Event Profile

Lesogaberan (AZD3355)

Arbaclofen Placarbil
(XP19986)

Common Adverse Events

- Paresthesia (transient, dose-
dependent).[14][18] -
Headache.[14]

- Dose-related increase in
common adverse events.[13] -
Generally well-tolerated in
GERD and spasticity studies.
[19]

Notable Safety Findings

- Reversible elevations in
alanine transaminase (ALT)
levels were observed in a
small number of patients
(<2%).

- In GERD trials, no significant
increase in adverse events
compared to placebo was
noted.[20] Withdrawals due to
adverse events were

infrequent.[21]

CNS Effects

Designed to have low CNS
penetration to avoid side
effects associated with

baclofen.

The prodrug design aimed to
provide a more stable and
effective treatment with fewer
side effects than traditional
baclofen.[2]

Experimental Protocols

The clinical evaluation of both drugs followed standard methodologies for GERD trials. Below

are representative protocols and a generalized workflow.

Protocol: Lesogaberan Phase IIb Study (NCT01005251)

o Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase llb trial.[3]

» Patient Population: 661 patients with GERD who were partially responsive to ongoing, stable

PPI therapy.[3]
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« Intervention: Patients were randomized to receive one of four doses of Lesogaberan (60,
120, 180, or 240 mg twice daily) or a matching placebo as an add-on to their existing PPI
therapy for 4 weeks.[3]

e Primary Endpoint: The primary outcome was the response to treatment, defined as having
an average of three or more additional days per week with no more than mild GERD
symptoms during the treatment period compared to baseline.[3]

o Data Collection: Symptoms were recorded twice daily by patients using the Reflux Symptom
Questionnaire electronic diary.[3][22]

Protocol: Arbaclofen Placarbil Phase Il Study
(NCT00978016)

o Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase Il trial.
[13]

o Patient Population: 460 patients with symptomatic GERD experiencing troublesome
symptoms despite once-daily PPI therapy.[13]

« Intervention: Patients were randomized to receive Arbaclofen Placarbil (20 mg or 40 mg
once daily; 20 mg or 30 mg twice daily) or a matching placebo in conjunction with their
current PPI for 6 weeks.[13]

o Primary Endpoint: The primary efficacy measure was the percent change from baseline in
the number of heartburn events per week.[13]

o Data Collection: Patients recorded GERD symptoms and their severity in a daily electronic
diary.[13]

Generalized Clinical Trial Workflow
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Generalized GERD Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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